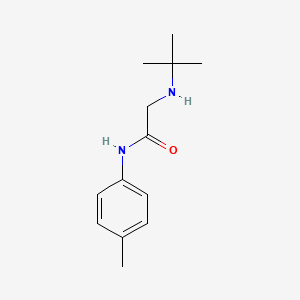
N-p-Tolyl-2-(tert-butylamino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-p-Tolyl-2-(tert-butylamino)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a tert-butylamino group attached to an acetamide backbone, with a p-tolyl group as a substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Ritter Reaction: One common method for synthesizing N-p-Tolyl-2-(tert-butylamino)acetamide involves the Ritter reaction. This reaction typically uses tert-butyl alcohol and p-tolyl acetonitrile as starting materials, with sulfuric acid as a catalyst.
Amidation of Aryl Halides: Another method involves the amidation of aryl halides with tert-butylamine in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound often employs the Ritter reaction due to its simplicity and efficiency. The reaction conditions are optimized to ensure high yield and purity of the product. Large-scale production may involve continuous flow reactors to enhance the reaction rate and scalability .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-p-Tolyl-2-(tert-butylamino)acetamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, palladium catalysts, elevated temperatures.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted amides, other derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-p-Tolyl-2-(tert-butylamino)acetamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development .
Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. It may also exhibit biological activity that could be harnessed for therapeutic purposes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism of action of N-p-Tolyl-2-(tert-butylamino)acetamide involves its interaction with specific molecular targets. The tert-butylamino group can form hydrogen bonds with biological molecules, influencing their activity. The p-tolyl group may also contribute to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
N-(4-(tert-butylamino)phenyl)acetamide: This compound shares a similar structure but with a phenyl group instead of a p-tolyl group.
N-tert-butylbenzamide: Another similar compound with a benzamide backbone and a tert-butylamino group.
Uniqueness: N-p-Tolyl-2-(tert-butylamino)acetamide is unique due to the presence of both the p-tolyl and tert-butylamino groups. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C13H20N2O |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
2-(tert-butylamino)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C13H20N2O/c1-10-5-7-11(8-6-10)15-12(16)9-14-13(2,3)4/h5-8,14H,9H2,1-4H3,(H,15,16) |
Clave InChI |
BVICRKRWZGMDEC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)CNC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


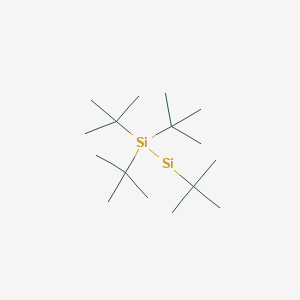
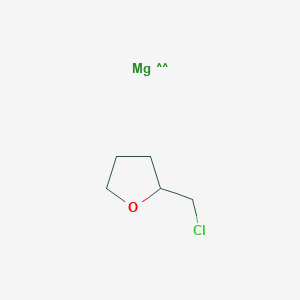
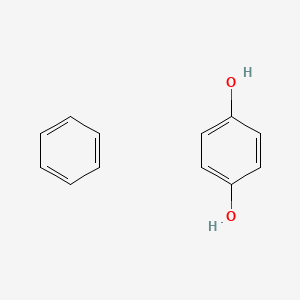
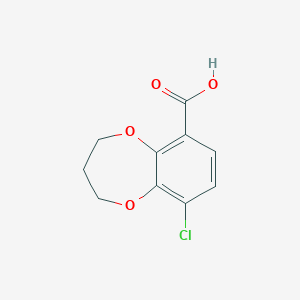
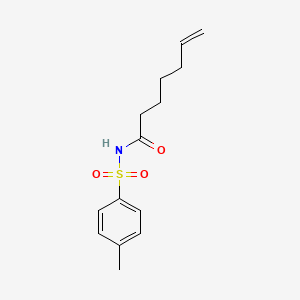

![1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B12524263.png)
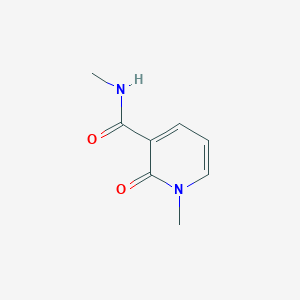
![Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol](/img/structure/B12524272.png)
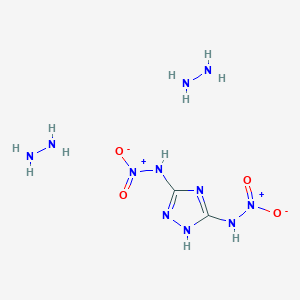
![6-(4-{(E)-[4-(Butylsulfamoyl)phenyl]diazenyl}phenoxy)hexanoic acid](/img/structure/B12524280.png)
![(1S,4S,5R)-2-Azabicyclo[2.2.1]heptan-5-amine](/img/structure/B12524290.png)
![4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B12524293.png)

